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Compound Name: 1,1-Cyclohexanediaceticacid

Cat. No.: B7785736

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 1,1-Cyclohexanediacetic acid (CDA) and its
derivative, 1,1-Cyclohexanediacetic acid monoamide. The focus is on the structural,
physicochemical, and reactive differences that are critical for their application in organic
synthesis and pharmaceutical development, most notably as precursors to the anticonvulsant
drug Gabapentin. All data is supported by cited experimental and predicted values, and
detailed experimental protocols are provided for key characterization techniques.

Introduction and Structural Overview

1,1-Cyclohexanediacetic acid (CDA) is a dicarboxylic acid featuring a cyclohexane ring
geminally substituted with two acetic acid moieties. The conversion of one of these carboxylic
acid groups into a primary amide yields 1,1-Cyclohexanediacetic acid monoamide. This
seemingly simple transformation induces significant changes in the molecule's physical and
chemical properties, including acidity, polarity, hydrogen bonding capabilities, and reactivity.
These differences are pivotal in its primary application, where the monoamide, not the diacid,
serves as the direct precursor for the Hofmann rearrangement to produce an intermediate for
Gabapentin.[1][2]

The structural difference is visualized below.
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Figure 1. Chemical Structures of CDA and its Monoamide.

Physicochemical Properties

The conversion of a carboxylic acid to an amide group significantly alters the molecule's
physicochemical profile. The diacid is a stronger acid due to the presence of two carboxyl
groups, while the monoamide is amphoteric, possessing both a weakly acidic carboxyl group
and a very weakly basic amide group. This change also impacts polarity, solubility, and

lipophilicity, which are summarized below.
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1,1- 1,1'
. . ) . Structural
Property Cyclohexanediaceti Cyclohexanediaceti .
. . . Rationale / Impact
c Acid (CDA) ¢ Acid Monoamide
Replacement of a
hydroxyl (-OH) grou
Molecular Formula C10H1604 C10H17NOs3 y v ( ) group

with an amino (-NHz)

group.

The substitution of -
OH (MW=17) with -

Molecular Weight 200.23 g/mol 199.25 g/mol NH2 (MW=16) results
in a negligible

difference in mass.

) ) ] ) Both are stable
White to off-white White to off-white ) )
Appearance ] ) ) crystalline solids at
solid/powder[3] crystalline solid[4]
room temperature.

The diacid can form a
more extensive and
stronger hydrogen-
bonding network
Melting Point (°C) 181 - 185[5] 141 - 146][6] (dimers), requiring

more energy to break
the crystal lattice
compared to the

monoamide.
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CDA has two acidic
protons. The
monoamide has only
one carboxylic acid
proton, which is less

o pKa: 4.72 (Predicted) S
Acidity (pKa) pKa1: 3.49pKa2: 6.96 acidic (higher pKa)

[4] :
due to the electronic
influence of the amide
group. Primary
amides are generally

neutral.

The amide group is
more polar than the
carboxylic acid group
it replaces, leading to
Lipophilicity (LogP) 1.57 (Calculated) 0.62 (Calculated)[6] mcrease'd. ,

hydrophilicity and a
lower octanol-water
partition coefficient
(LogP) for the

monoamide.

While the monoamide
is more polar, the
strong intermolecular
hydrogen bonding in
the diacid's crystal
_ _ lattice can limit its
- ) Slightly / sparingly N
Water Solubility Sparingly soluble ] solubility. Both have
soluble in water[4][7] o -
limited water solubility
due to the nonpolar
cyclohexane
backbone.
Quantitative data is

not readily available.
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The monoamide

] ) Soluble in Ethanol[7]; generally shows better
) - Slightly soluble in ] T
Organic Solubility Moderately soluble in solubility in polar
Methanol, DMSO ] )
Methanol, DMF[4] organic solvents like

alcohols.

Spectroscopic Comparison

Infrared (IR) spectroscopy provides clear evidence of the structural transformation.

e 1,1-Cyclohexanediacetic Acid (CDA): The IR spectrum is characterized by a very broad O-H
stretching band from the carboxylic acid's hydrogen-bonded dimer, typically appearing
between 2500-3300 cm~1.[8] A sharp and strong C=0 (carbonyl) stretching peak is observed
around 1700-1725 cm~1.[8]

e 1,1-Cyclohexanediacetic Acid Monoamide: The spectrum of the monoamide shows distinct
differences. The broad O-H stretch is still present but is often less broad than in the diacid.
Critically, new peaks appear for the primary amide: two N-H stretching bands (symmetric and
asymmetric) in the 3200-3500 cm~1 region.[9][10] The amide C=0 stretch appears at a lower
wavenumber than the acid's C=0, typically in the 1650-1690 cm~* range, due to resonance

effects involving the nitrogen lone pair.[11]

Synthesis and Reactivity

The monoamide is synthesized from the diacid, typically via an anhydride intermediate to
control the reaction and prevent the formation of the diamide. This synthetic relationship is
fundamental to its utility.
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Figure 2. General workflow for the synthesis of the monoamide from CDA.

The most significant difference in reactivity lies in the monoamide's ability to undergo the
Hofmann rearrangement. This reaction is specific to amides and is the key step in the synthesis
of Gabapentin. The diacid cannot undergo this transformation.
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Figure 3. Pharmaceutical application pathway of the monoamide.

Experimental Protocols

Detailed methodologies for the synthesis and characterization are provided for reproducibility.

Protocol 1: Synthesis of 1,1-Cyclohexanediacetic Acid
Monoamide

This protocol is based on the common method of amination from the corresponding anhydride.
» Anhydride Formation:
o Reflux 1,1-Cyclohexanediacetic acid with an excess of acetic anhydride for 2-3 hours.

o Distill the excess acetic anhydride and the acetic acid byproduct under reduced pressure
to isolate the crude 1,1-Cyclohexanediacetic anhydride.

¢ Amination:

o Prepare an aqueous ammonia solution (e.g., 25-30 wt%).
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o Cool the ammonia solution in an ice bath to 0-10°C.

o Slowly add the 1,1-Cyclohexanediacetic anhydride to the cold ammonia solution with
vigorous stirring, ensuring the temperature is maintained below 20°C.

o Continue stirring for 1-2 hours at low temperature.

» Precipitation and Purification:

o

Slowly neutralize the reaction mixture by adding a strong acid (e.g., HCI or H2SOa4) until
the pH is slightly acidic (pH 3-4).

o The crude 1,1-Cyclohexanediacetic acid monoamide will precipitate out of the solution.

o Cool the mixture further to maximize precipitation, then collect the solid by vacuum
filtration.

o Wash the filter cake with cold deionized water.

o Purify the crude product by recrystallization from a suitable solvent system, such as an
ethanol/water or ethyl acetate/water mixture.

o Dry the purified crystals under vacuum.

Protocol 2: Determination of Melting Point (Capillary
Method)

o Sample Preparation: Ensure the crystalline sample is completely dry and finely powdered
using a mortar and pestle.

o Capillary Loading: Load the powdered sample into a capillary tube to a height of 2-3 mm by
tapping the closed end of the tube on a hard surface.

¢ Measurement:

o Place the loaded capillary into the heating block of a melting point apparatus.
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o Set a rapid heating rate to quickly approach the expected melting point (e.g., 10-15°C
below).

o Once near the melting point, reduce the heating rate to 1-2°C per minute to ensure
thermal equilibrium.

o Record the temperature at which the first droplet of liquid appears (onset of melting).

o Record the temperature at which the entire sample becomes a clear liquid (completion of
melting).

o The melting point is reported as the range between these two temperatures.

Protocol 3: Determination of pKa (Potentiometric
Titration)

o Apparatus Setup: Calibrate a pH meter using standard buffers at pH 4.0, 7.0, and 10.0.
e Sample Preparation:

o Accurately weigh the sample and dissolve it in a known volume of deionized water (or a
water/co-solvent mixture if solubility is low) to create a solution of known concentration
(e.g., 0.01 M).

o Add a background electrolyte (e.g., KCI) to maintain constant ionic strength.
e Titration:

o Place the sample solution in a beaker with a magnetic stir bar and immerse the calibrated
pH electrode.

o Fill a burette with a standardized titrant of a strong base (e.g., 0.1 M NaOH for an acidic
sample).

o Add the titrant in small, precise increments (e.g., 0.1 mL).

o After each addition, allow the pH reading to stabilize and record the pH and the total
volume of titrant added.
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o Data Analysis:
o Plot pH (y-axis) versus the volume of titrant added (x-axis).

o Determine the equivalence point(s) from the inflection point(s) of the curve (where the
slope is steepest).

o The pKa is equal to the pH at the half-equivalence point. For a diprotic acid, two
equivalence points and two half-equivalence points will be observed.

Conclusion

The structural modification of 1,1-Cyclohexanediacetic acid to its monoamide results in a
compound with markedly different physicochemical properties and chemical reactivity. The
monoamide is less acidic, more polar (lower LogP), and has a lower melting point than its
diacid precursor. While both are key intermediates in the synthesis of Gabapentin, their roles
are distinct and dictated by their functional groups. The diacid serves as the readily available
starting material, while the monoamide is the essential substrate for the critical C-C to C-N
bond rearrangement (Hofmann) that is impossible to achieve with the diacid. This comparison
highlights the profound impact of functional group interconversion on molecular properties and
synthetic utility in drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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